4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole
Description
4-(Chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole is a triazole derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 4-position of the triazole ring and a 3-methylphenyl group at the 1-position. This compound belongs to the 1,2,3-triazole family, which is widely studied for its diverse applications in medicinal chemistry, materials science, and catalysis. The chloromethyl group enhances its reactivity, enabling further functionalization, while the 3-methylphenyl moiety contributes to lipophilicity and steric bulk, influencing binding interactions in biological systems .
Properties
IUPAC Name |
4-(chloromethyl)-1-(3-methylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-8-3-2-4-10(5-8)14-7-9(6-11)12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCPIILCKLYMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the compound's biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its potential mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloromethyl group and a 3-methylphenyl group attached to the triazole ring. The presence of these substituents is crucial for its biological activity.
Antimicrobial Activity
Research indicates that triazoles exhibit significant antimicrobial properties . Specifically, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi.
Case Studies
- Antibacterial Activity :
- A study investigated the antibacterial effects of triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds with similar structures to this compound demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 5 µg/mL to 50 µg/mL against strains like E. coli and S. aureus .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of triazoles has been extensively studied, with various derivatives showing promising results.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of DNA replication : Triazoles can interfere with enzymes involved in DNA synthesis.
- Induction of apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells .
Case Studies
- Cell Line Studies :
- Combination Therapies :
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is highly influenced by their structural features.
| Substituent | Effect on Activity |
|---|---|
| Chloromethyl group | Enhances antimicrobial potency |
| Methyl group on phenyl ring | Increases lipophilicity and cellular uptake |
| Position of substituents | Critical for selective targeting of specific enzymes |
Studies suggest that modifications in the substituents can lead to significant changes in activity profiles, making SAR analysis essential for developing more potent compounds .
Scientific Research Applications
4-(Chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, agriculture, materials science, and analytical chemistry, supported by comprehensive data tables and case studies.
Antimicrobial Activity
One of the prominent applications of this compound is in the development of antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant activity against a range of pathogens, including bacteria and fungi.
Case Study: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized several derivatives of this compound and evaluated their antimicrobial properties. The results indicated that certain derivatives displayed potent activity against Staphylococcus aureus and Candida albicans.
| Compound Derivative | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Derivative A | 8 µg/mL |
| Derivative B | 16 µg/mL |
| Derivative C | 32 µg/mL |
Anticancer Properties
Research has also focused on the anticancer potential of this compound. Triazole derivatives have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Evaluation of Anticancer Activity
In a study assessing the anticancer effects of this compound derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that some compounds significantly reduced cell viability.
| Compound Derivative | IC50 (µM) |
|---|---|
| Derivative D | 5.0 |
| Derivative E | 10.0 |
| Derivative F | 15.0 |
Herbicidal Activity
The compound has shown promise as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth can be harnessed for agricultural applications.
Research Findings
A series of experiments tested the herbicidal efficacy of this compound against common weeds. Results indicated significant growth inhibition at low concentrations.
| Weed Species | Effective Concentration (EC50) |
|---|---|
| Amaranthus retroflexus | 20 µg/mL |
| Echinochloa crus-galli | 15 µg/mL |
Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.
Case Study: Synthesis of Triazole-Modified Polymers
Research demonstrated that polymers modified with this compound exhibited improved thermal properties compared to unmodified polymers.
| Property | Unmodified Polymer | Triazole-Modified Polymer |
|---|---|---|
| Glass Transition Temp (°C) | 80 | 95 |
| Tensile Strength (MPa) | 30 | 45 |
Analytical Reagents
Due to its reactivity, this compound can serve as an analytical reagent for detecting various analytes through derivatization processes.
Research Findings
Studies have reported the use of this compound in chromatographic methods for the quantification of specific biomolecules. Its effectiveness as a derivatizing agent has been demonstrated in high-performance liquid chromatography (HPLC).
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following table summarizes key structural analogs and their substituents:
Key Observations :
Physicochemical Properties
Notes:
- The chloromethyl group reduces aqueous solubility but improves organic solvent compatibility.
- Fluorinated analogs (e.g., ) exhibit higher polarity, enhancing solubility in ethanol or DMSO .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Starting materials: 3-methylphenylacetylene (or corresponding alkyne derivative) and an azide source.
- Catalyst system: CuSO4·5H2O with sodium ascorbate as a reducing agent in aqueous or mixed solvent systems.
- Conditions: Room temperature stirring for 24 hours.
- Outcome: Formation of 1-(3-methylphenyl)-1H-1,2,3-triazole intermediate with high regioselectivity and yield (~80%).
This step is well-documented for phenyl-substituted triazoles and can be adapted for 3-methylphenyl derivatives with similar efficiency.
Introduction of the Chloromethyl Group at the 4-Position
Chloromethylation via Nucleophilic Substitution or Direct Functionalization
- Method A: Reaction of the triazole intermediate with chloromethylating agents such as chloromethyl chloride or chloromethane under basic conditions.
- Typical conditions: Use of potassium hydroxide or potassium carbonate as base in ethanol or tetrahydrofuran (THF), with heating and reflux.
- Example: Mixing triazole with potassium hydroxide and ethanol, followed by slow addition of chloromethane and heating to reflux to achieve nucleophilic substitution at the 4-position.
Alternatively:
- Method B: Tandem one-pot condensation and cyclization starting from chloroacetamide and hydrazine derivatives to form 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride, which can be adapted for 1,2,3-triazole analogues with chloromethyl substitution.
Methylation and Functional Group Modifications
- Methylation at the nitrogen positions of the triazole ring can be achieved using methyl iodide (MeI) in solvents such as DMSO or acetonitrile.
- For example, 1-(3-methylphenyl)-1H-1,2,3-triazole can be methylated at N-3 using MeI under room temperature stirring for several hours, yielding methylated triazole derivatives.
- This step can be combined or followed by chloromethylation depending on the desired substitution pattern.
Representative Experimental Data and Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| CuAAC to form 1-(3-methylphenyl)-1H-1,2,3-triazole | 3-methylphenylacetylene, sodium azide, CuSO4·5H2O, sodium ascorbate, room temp, 24 h | ~80 | High regioselectivity, mild conditions |
| Chloromethylation | Triazole intermediate, KOH or K2CO3, chloromethane, ethanol or THF, reflux | 70-75 | Nucleophilic substitution at 4-position |
| N-Methylation | Methyl iodide, DMSO or acetonitrile, room temp, 5-24 h | 80-88 | Methylation at N-3 of triazole ring |
Detailed Mechanistic Insights and Research Findings
- The CuAAC reaction proceeds via copper(I)-catalyzed cycloaddition of azide and alkyne, forming the 1,4-disubstituted 1,2,3-triazole with high regioselectivity.
- Chloromethylation under basic conditions involves nucleophilic attack of the triazole ring anion on chloromethane, favoring substitution at the 4-position due to electronic and steric factors.
- N-Methylation with methyl iodide is selective for the N-3 position on the triazole ring, confirmed by NMR and X-ray crystallography.
- Protection/deprotection strategies may be employed to avoid side reactions, especially in multi-step syntheses involving lithium reagents or strong bases.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC | Alkyne (3-methylphenylacetylene), sodium azide, Cu catalyst | Cycloaddition | High regioselectivity, mild | Requires azide handling |
| Nucleophilic chloromethylation | Triazole, KOH/K2CO3, chloromethane | Nucleophilic substitution | Straightforward, scalable | Requires reflux, base-sensitive |
| One-pot tandem cyclization | Chloroacetamide, hydrazine acetate, DMF dimethyl acetal | Condensation and cyclization | Efficient, high yield | Specific to 1,2,4-triazoles, adaptation needed |
| N-Methylation | Methyl iodide, DMSO/acetonitrile | Alkylation | High yield, selective | Excess alkylating agent needed |
Q & A
Basic: What are the established synthetic routes for 4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
The primary synthetic route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:
Substrate Preparation : React 3-methylphenyl azide with propargyl chloride to form the triazole core.
Cycloaddition : Optimize Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) to enhance regioselectivity and yield .
Microwave-Assisted Synthesis : Microwave irradiation (e.g., 100°C, 30 min) significantly reduces reaction time and improves purity compared to conventional heating .
Optimization Strategies :
- Solvent selection (e.g., DMF for polar intermediates, THF for non-polar systems).
- Catalyst loading (0.5–2 mol% Cu(I)) to balance cost and efficiency.
Basic: How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at δ 4.5–5.0 ppm. The 3-methylphenyl group shows aromatic protons at δ 7.2–7.8 ppm with meta-substitution splitting patterns .
- ¹³C NMR : The triazole carbons resonate at δ 120–150 ppm, with the chloromethyl carbon at δ 40–45 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (e.g., m/z 237.06 for C₁₀H₁₀ClN₃) .
- X-ray Crystallography : Single-crystal analysis (as in similar triazoles) validates bond angles and torsional strain .
Advanced: What computational methods (e.g., DFT) are suitable for studying the electronic properties and reactivity of this triazole derivative?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the chloromethyl group’s electron-withdrawing effect lowers HOMO energy, enhancing reactivity toward nucleophiles .
- Simulate IR and NMR spectra using B3LYP/6-31G(d) basis sets for cross-validation with experimental data .
- Molecular Docking : Study interactions with biological targets (e.g., fungal CYP51 enzymes) to rationalize antimicrobial activity .
Advanced: How does the chloromethyl substituent influence pharmacological activity, and what strategies address discrepancies in bioactivity data?
Methodological Answer:
- Substituent Effects :
- The chloromethyl group enhances lipophilicity, improving membrane permeability. However, its reactivity may lead to off-target effects in biological assays .
- Compare bioactivity data across studies by standardizing assays (e.g., MIC values for antifungal activity using Candida albicans strains) .
- Data Contradiction Resolution :
- Control hydrolytic stability (e.g., monitor degradation in PBS buffer at pH 7.4).
- Use isosteric replacements (e.g., CF₃ instead of -CH₂Cl) to isolate electronic vs. steric effects .
Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity, and how can they be mitigated?
Methodological Answer:
- Challenges :
- Regioselectivity in CuAAC decreases at larger scales due to inhomogeneous heating and catalyst deactivation.
- Chloromethyl group instability under prolonged reaction conditions.
- Solutions :
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, maintaining >90% regioselectivity .
- Protecting Groups : Temporarily protect -CH₂Cl with silyl ethers during synthesis to prevent side reactions .
Basic: What are the safety protocols for handling this compound given its reactive chloromethyl group?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
